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molecular formula C13H12IN B1246856 N-benzyl-2-iodoaniline CAS No. 76464-99-8

N-benzyl-2-iodoaniline

Cat. No. B1246856
M. Wt: 309.14 g/mol
InChI Key: OJTCPNVRJOFUKT-UHFFFAOYSA-N
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Patent
US08791301B2

Procedure details

N-benzyl-2-iodoaniline was prepared using a system (FRX 200, Syrris Limited) including a microflow reactor. For this purpose, 329 mg (1.5 mmol) of 2-iodoaniline and 15 ml of dimethylformamide were added to the first storage unit of the system including the microflow reactor to dissolve the 2-iodoaniline, and then 112 mg (0.75 mmol) of cesium hydroxide was added thereto. Meanwhile, 156 μl (1.8 mmol) of allyl bromide and 15 ml of dimethylformamide were added to the second storage unit of the system, and then 112 mg (0.75 mmol) of cesium hydroxide was added thereto. The reactants included in the first and second storage units were transferred through the first and second flow channels to the mixing unit, and then transferred to the microflow reactor including microchannels through the third flow channel. The first and second flow channels could transfer 5 ml (2.5 ml for each flow channel) of the reactants to the microflow reactor. The microflow reactor was set at a capacity of 1 ml, a temperature of 236° C. and a pressure of 7 bar. The reactants in the first and second reactants were set such that they were passed through the first to third flow channels at a flow rate of 0.4 ml/min and introduced into the microflow reactor. Also, the residence time of the reactants in the microflow reactor was set to 2.5 minutes.
[Compound]
Name
FRX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
112 mg
Type
reactant
Reaction Step Four
Quantity
156 μL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
112 mg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[OH-].[Cs+].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C)C=O>[CH2:11]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[I:1])[C:12]1[CH:13]=[CH:5][CH:3]=[CH:2][CH:8]=1 |f:1.2|

Inputs

Step One
Name
FRX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
329 mg
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Step Four
Name
Quantity
112 mg
Type
reactant
Smiles
[OH-].[Cs+]
Step Five
Name
Quantity
156 μL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
112 mg
Type
reactant
Smiles
[OH-].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 236° C.
ADDITION
Type
ADDITION
Details
introduced into the microflow reactor

Outcomes

Product
Details
Reaction Time
2.5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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